molecular formula C20H20N2O2 B3006726 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034337-45-4

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

カタログ番号 B3006726
CAS番号: 2034337-45-4
分子量: 320.392
InChIキー: DTZQYGDRFSLTOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, such as hypertension, heart failure, and edema. This compound is a member of the sulfonamide family and is characterized by its strong ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.

作用機序

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is based on its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, specifically in the thick ascending limb of the loop of Henle. This leads to increased excretion of these ions in the urine, which in turn leads to increased water excretion and decreased fluid retention. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide also has a vasodilatory effect, which can lead to decreased blood pressure.
Biochemical and Physiological Effects:
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several biochemical and physiological effects on the body, including increased urine output, decreased fluid retention, decreased blood pressure, and decreased plasma volume. It also has an effect on electrolyte balance, specifically by increasing the excretion of sodium, chloride, potassium, and calcium ions in the urine. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can also lead to metabolic alkalosis, as it increases the excretion of hydrogen ions in the urine.

実験室実験の利点と制限

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several advantages for use in laboratory experiments, specifically in the study of renal function and electrolyte balance. It is a potent diuretic that can be used to induce changes in urine output and electrolyte excretion, and it has a well-established mechanism of action. However, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide also has several limitations, including the potential for side effects such as hypokalemia, metabolic alkalosis, and dehydration, which can affect the validity of experimental results.

将来の方向性

There are several potential future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, including the development of new formulations and delivery methods, the investigation of its effects on other physiological systems, and the study of its potential use in the treatment of other medical conditions. Additionally, further research is needed to fully understand the mechanisms underlying N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide's effects on renal function and electrolyte balance, as well as its potential long-term effects on the body.

合成法

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a complex process that involves several steps, including the reaction of 3-amino-4-cyanopyridine with furfurylamine, followed by the reaction of the resulting intermediate with 2-phenylbutyric acid chloride. The final product is obtained after purification and isolation of the crude mixture.

科学的研究の応用

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been extensively studied in the field of pharmacology and has been shown to have a wide range of applications in clinical medicine. It is commonly used to treat hypertension, heart failure, and edema, and has also been shown to be effective in the management of acute renal failure, hypercalcemia, and hyperkalemia. In addition, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has been studied in the treatment of various pulmonary diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its ability to reduce pulmonary edema and improve lung function.

特性

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZQYGDRFSLTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。